LY3214996

Catalog No.
S534056
CAS No.
1951483-29-6
M.F
C22H27N7O2S
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY3214996

CAS Number

1951483-29-6

Product Name

LY3214996

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

Molecular Formula

C22H27N7O2S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

Solubility

Soluble in DMSO

Synonyms

LY-3214996; LY 3214996; LY 3214996.

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

Description

The exact mass of the compound 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one is 453.1947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment Strategies for RAS-Driven Lung Cancer

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of RAS-Driven Lung Cancer .

Summary of the Application: LY3214996 is a novel and selective ATP-competitive ERK1/2 inhibitor that has shown promising results in the treatment of RAS-driven lung cancer . The ERK1/2 proteins play a crucial role in transmitting mitogenic signals and activating cytoplasmic and nuclear targets within the MAPK pathway . The application of LY3214996 aims to inhibit these proteins, thereby disrupting the signaling networks and potentially slowing or stopping the growth of cancer cells .

Methods of Application or Experimental Procedures: In the study, patient-derived xenograft (PDX) models of RAS-mutant lung cancer were used to investigate the efficacy of LY3214996 . The compound was applied intermittently, and its effects were observed over time . In addition to the single-agent application of LY3214996, combination treatments with a PI3K/mTOR inhibitor (LY3023414) or a CDK4/6 inhibitor (abemaciclib) were also tested .

Results or Outcomes: The intermittent application of LY3214996 showed single-agent activity in PDX models of RAS-mutant lung cancer . The combination treatments were well-tolerated and resulted in synergistic (ERKi plus PI3K/mTORi LY3023414) and additive (ERKi plus CDK4/6i abemaciclib) tumor growth inhibition in PDX models . These results suggest that LY3214996 could be a promising therapeutic agent for the treatment of RAS-driven lung cancer .

Treatment of ERK Pathway-Driven Cancers

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of ERK Pathway-Driven Cancers .

Summary of the Application: LY3214996 is a potent, selective, ATP-competitive ERK inhibitor that targets ERK pathway-driven cancers . The ERK pathway plays a critical role in oncogenesis and in the regulation of critical cellular processes such as cell cycle progression, cell proliferation, migration, survival, differentiation, senescence, metabolism, protein synthesis, and angiogenesis .

Methods of Application or Experimental Procedures: In the study, LY3214996 was tested on xenograft models harboring ERK pathway alterations . The compound was applied in a dose-dependent manner, and its effects were observed over time .

Results or Outcomes: LY3214996 showed dose-dependent tumor growth inhibition and regression in xenograft models harboring ERK pathway alterations . More than 50% target inhibition for up to 8 to 16 hours was sufficient for significant tumor growth inhibition as a single agent in BRAF- and KRAS-mutant models . LY3214996 also exhibited synergistic combination benefit with a pan-RAF inhibitor in a KRAS-mutant colorectal cancer xenograft model . Furthermore, LY3214996 demonstrated antitumor activity in BRAF-mutant models with acquired resistance in vitro and in vivo .

Treatment of Various Mutant Cancers

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of Various Mutant Cancers .

Summary of the Application: LY3214996 has been found to significantly inhibit tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

Methods of Application or Experimental Procedures: In the study, LY3214996 was orally administered as a single agent to various mutant cancer xenografts or PDX models . The compound’s effects were observed over time .

Results or Outcomes: Oral administration of single-agent LY3214996 significantly inhibits tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

LY3214996, also known as Temuterkib, is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2. It is classified as an ATP-competitive inhibitor, specifically targeting the ERK signaling pathway, which is crucial in various cellular processes, including proliferation and survival. The compound was developed through lead optimization techniques following medium-throughput screening of recombinant ERK2 enzymes. Its chemical structure is defined as 6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one .

The exact mechanism of Temuterkib's action is under investigation. Some studies suggest it may target kinases, which are enzymes involved in cell signaling [, ]. More research is needed to fully understand how it works.

LY3214996 functions primarily through competitive inhibition of ATP binding to ERK1 and ERK2. The compound exhibits rapid equilibrium kinetics, allowing it to effectively inhibit the phosphorylation of downstream targets such as p90 ribosomal S6 kinase 1 (p90RSK1). The inhibition mechanism involves the formation of a reversible complex with the enzyme, thus preventing its activation and subsequent signaling cascade .

In vitro studies have demonstrated that LY3214996 effectively inhibits cell proliferation in various cancer cell lines harboring mutations in RAS or BRAF. The compound has shown significant potency with average inhibitory concentrations (IC50) ranging from 0.054 to 0.223 micromolar across different cancer types. Notably, it has been effective in patient-derived xenograft models of KRAS-mutant lung cancer and has been evaluated in combination therapies to enhance therapeutic efficacy .

LY3214996 has potential applications in oncology, particularly for treating cancers driven by RAS or BRAF mutations. It is currently being investigated in clinical trials for its efficacy as a monotherapy and in combination with other agents like cyclin-dependent kinase inhibitors (e.g., abemaciclib) and phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors . Its ability to overcome resistance mechanisms associated with other treatments makes it a promising candidate for advanced cancer therapies .

Interaction studies have highlighted LY3214996's ability to synergize with other therapeutic agents. For instance, coadministration with Trametinib (a MEK inhibitor) and Palbociclib (a cyclin-dependent kinase 4/6 inhibitor) has shown enhanced radiosensitivity in KRAS-mutant non-small cell lung cancers both in vitro and in vivo. These studies suggest that LY3214996 can play a crucial role in combination therapy strategies aimed at improving treatment outcomes for resistant cancer types .

Several compounds exhibit similar mechanisms of action or target pathways related to LY3214996. Below is a comparison highlighting its uniqueness among these compounds:

Compound NameMechanism of ActionSelectivityClinical Status
AbemaciclibCyclin-dependent kinase 4/6 inhibitorModerateApproved for breast cancer
SelumetinibMEK inhibitorHighApproved for melanoma
SCH772984ERK inhibitorHighInvestigational
LY3023414PI3K/mTOR inhibitorModerateInvestigational

Uniqueness of LY3214996:

  • Selectivity: LY3214996 demonstrates over 40-fold selectivity against a broad panel of kinases, making it highly specific for ERK1/2.
  • Mechanism: Its ATP-competitive nature allows for rapid inhibition of ERK signaling, which is critical in many cancers.
  • Clinical Focus: Currently being evaluated in clinical trials specifically targeting RAS-driven malignancies, addressing a significant unmet medical need .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

453.19469430 g/mol

Monoisotopic Mass

453.19469430 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0Q46LFE6F

Dates

Modify: 2023-08-15
1: Wang M, Zhang L, Liu Z, Zhou J, Pan Q, Fan J, Zang R, Wang L. AGO1 may influence the prognosis of hepatocellular carcinoma through TGF-β pathway. Cell Death Dis. 2018 Feb 27;9(3):324. doi: 10.1038/s41419-018-0338-y. PubMed PMID: 29487329; PubMed Central PMCID: PMC5832432.

Explore Compound Types